molecular formula C19H22N2O3S2 B11336220 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336220
M. Wt: 390.5 g/mol
InChI Key: MPIUYSBIPKDDCN-UHFFFAOYSA-N
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Description

3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

The synthesis of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the thiolane ring: This step involves the formation of the thiolane ring through cyclization reactions.

    Attachment of the sulfanyl group: The sulfanyl group is introduced through nucleophilic substitution reactions using appropriate reagents.

    Final assembly: The final compound is assembled through a series of coupling reactions to attach the methylphenyl moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).

Scientific Research Applications

3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE include:

    2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole: This compound shares a similar sulfanyl group but has a different core structure.

    3-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole: This compound has a similar sulfanyl group but a different heterocyclic core.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a similar aromatic substitution pattern but a different overall structure.

The uniqueness of 3-(4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H22N2O3S2/c1-13-5-7-14(8-6-13)11-25-18-16-3-2-4-17(16)21(19(22)20-18)15-9-10-26(23,24)12-15/h5-8,15H,2-4,9-12H2,1H3

InChI Key

MPIUYSBIPKDDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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